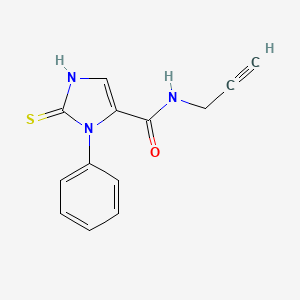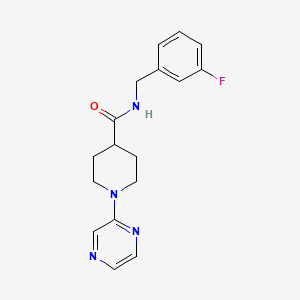![molecular formula C12H14BrNO B7466117 N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B7466117.png)
N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide, also known as Br-CPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of cyclopropane carboxamides and has been found to possess unique properties that make it a valuable tool for investigating various biological processes.
作用机制
The mechanism of action of N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide involves its ability to bind to a specific site on the TRPC3 channel, thereby blocking its activity. This binding occurs through the formation of hydrogen bonds between the amide group of N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide and the amino acid residues of the channel protein.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide are primarily related to its ability to inhibit the activity of the TRPC3 channel. This inhibition has been found to result in a decrease in smooth muscle contraction, insulin secretion, and cell proliferation. In addition, N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide has been found to have a neuroprotective effect by reducing the release of glutamate from neurons.
实验室实验的优点和局限性
One of the main advantages of using N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide in lab experiments is its high selectivity for the TRPC3 channel. This selectivity allows researchers to investigate the specific role of this channel in various biological processes. However, one of the limitations of using N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide is its relatively low potency compared to other TRPC3 channel inhibitors. This can make it difficult to achieve complete inhibition of the channel activity in some experiments.
未来方向
There are several future directions for the use of N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide in scientific research. One potential direction is the investigation of its potential applications in the treatment of hypertension, diabetes, and cancer. Another direction is the development of more potent TRPC3 channel inhibitors based on the structure of N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide. Finally, the use of N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide in combination with other drugs or therapies may also be explored to enhance its therapeutic potential.
合成方法
The synthesis of N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide involves the reaction of 2-bromoethylamine with cyclopropanecarboxylic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine (TEA). The resulting product is then purified using column chromatography to obtain pure N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide.
科学研究应用
N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide has been widely used in scientific research due to its ability to selectively inhibit the activity of a specific type of ion channel known as the TRPC3 channel. This channel is involved in various physiological processes such as smooth muscle contraction, insulin secretion, and cell proliferation. By selectively inhibiting the activity of this channel, N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide has been found to have potential applications in the treatment of various diseases such as hypertension, diabetes, and cancer.
属性
IUPAC Name |
N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8(14-12(15)9-6-7-9)10-4-2-3-5-11(10)13/h2-5,8-9H,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQUPOZLDDPKLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-bromophenyl)ethyl]cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B7466035.png)
![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B7466036.png)
![3'-Ethylspiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7466039.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B7466042.png)
![[2-(3-bromoanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466046.png)
![N-cyclohexyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7466054.png)
![3-[(3-Methylquinoxalin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7466061.png)

![[2-[cyclohexyl(methyl)amino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466088.png)


![[2-(Cyclopentylamino)-2-oxoethyl] 3-(3-methoxyphenyl)-1-phenylpyrazole-4-carboxylate](/img/structure/B7466137.png)
![1-(2-Methylpropyl)-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4,5-trione](/img/structure/B7466140.png)
![3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7466146.png)